molecular formula C13H13NOS B5200501 1-(1-benzothien-3-ylcarbonyl)pyrrolidine

1-(1-benzothien-3-ylcarbonyl)pyrrolidine

Cat. No. B5200501
M. Wt: 231.32 g/mol
InChI Key: YASXSIUQGCBYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzothien-3-ylcarbonyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as BTCP and is a member of the pyrrolidine family of compounds. The chemical structure of BTCP is composed of a pyrrolidine ring attached to a benzothiophene moiety.

Mechanism of Action

The mechanism of action of BTCP involves its interaction with monoamine transporters, particularly the dopamine transporter. BTCP has been shown to inhibit the reuptake of dopamine by binding to the transporter and preventing its recycling. This leads to an increase in the concentration of dopamine in the synaptic cleft, resulting in enhanced neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BTCP are largely dependent on its interaction with monoamine transporters. In vitro studies have shown that BTCP can inhibit the uptake of dopamine, serotonin, and norepinephrine, leading to an increase in their extracellular concentrations. In vivo studies have also demonstrated that BTCP can produce behavioral effects such as locomotor stimulation and reward enhancement.

Advantages and Limitations for Lab Experiments

One advantage of using BTCP in lab experiments is its high potency and selectivity for monoamine transporters. This allows for the precise modulation of neurotransmitter levels in the brain, which can be useful in studying the mechanisms underlying various neurological and psychiatric disorders. However, a limitation of using BTCP is its potential toxicity and adverse effects on the central nervous system, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of BTCP. One direction is the development of new derivatives of BTCP with improved pharmacological properties and reduced toxicity. Another direction is the investigation of BTCP as a potential therapeutic agent for various diseases such as depression, addiction, and Parkinson's disease. Additionally, the use of BTCP as a tool for studying the mechanisms underlying monoamine transporter function and regulation could also be explored.

Synthesis Methods

The synthesis of BTCP can be achieved through a multistep process involving the reaction of 3-bromobenzothiophene with pyrrolidine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure BTCP.

Scientific Research Applications

BTCP has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, BTCP has been investigated as a potential lead compound for the development of new drugs targeting various diseases such as cancer and Alzheimer's disease. BTCP has also been studied as a potential inhibitor of monoamine transporters, which are involved in the regulation of neurotransmitters such as dopamine and serotonin in the brain.

properties

IUPAC Name

1-benzothiophen-3-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c15-13(14-7-3-4-8-14)11-9-16-12-6-2-1-5-10(11)12/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASXSIUQGCBYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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